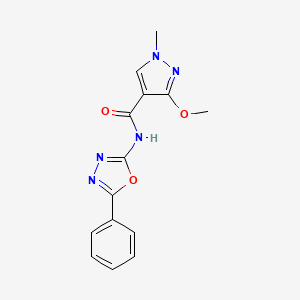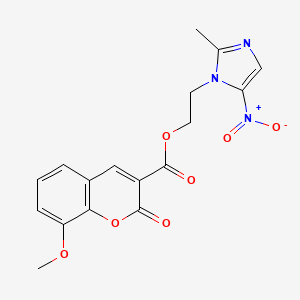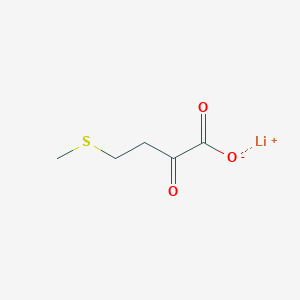
lithium(1+) 4-(methylsulfanyl)-2-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) 4-(methylsulfanyl)-2-oxobutanoate is an organolithium compound that features a lithium ion coordinated to a 4-(methylsulfanyl)-2-oxobutanoate ligand
Mechanism of Action
Target of Action
Lithium, in general, is known to interact with several enzymes such as glycogen synthase kinase 3-beta (gsk3b) and inositol monophosphatase (impase), which play crucial roles in various cellular processes .
Mode of Action
Lithium is known to modulate neurotransmission by inhibiting enzymes like gsk3b and impase . It also impacts the functionality of subunits of dopamine-associated G proteins, likely correcting dopamine dysregulation .
Biochemical Pathways
Lithium is known to influence several pathways, including those involving dopamine and glutamate neurotransmission . It also modulates intracellular mechanisms converging towards neuroprotection .
Pharmacokinetics
Lithium, in general, is known to have a narrow therapeutic index, with its pharmacokinetic properties playing a significant role in its therapeutic efficacy .
Result of Action
Lithium is known to have neuroprotective effects, potentially contributing to its therapeutic efficacy in conditions like bipolar disorder . It is thought to limit the magnitudes of fluctuations in activities, contributing to a stabilizing influence .
Action Environment
The extraction and production of lithium have significant environmental impacts, which could potentially influence its availability and use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 4-(methylsulfanyl)-2-oxobutanoate typically involves the reaction of 4-(methylsulfanyl)-2-oxobutanoic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and air from interfering with the reaction. The reaction conditions often include mild heating to ensure complete deprotonation of the acid and formation of the lithium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include steps for purification, such as recrystallization or chromatography, to ensure the final product’s purity. Additionally, industrial methods may incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 4-(methylsulfanyl)-2-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the oxobutanoate moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The lithium ion can be substituted with other cations through ion-exchange reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and other hydride donors.
Substitution: Various metal salts for ion-exchange reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Different metal salts of 4-(methylsulfanyl)-2-oxobutanoate.
Scientific Research Applications
Lithium(1+) 4-(methylsulfanyl)-2-oxobutanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and as a probe for studying metabolic pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the context of lithium’s known mood-stabilizing properties.
Industry: Utilized in the development of advanced materials, including lithium-ion batteries and other energy storage devices.
Comparison with Similar Compounds
Similar Compounds
Lithium acetate: Another lithium salt with different anionic ligands.
Lithium citrate: Used in medicine for its mood-stabilizing properties.
Lithium carbonate: Commonly used in the treatment of bipolar disorder.
Uniqueness
Lithium(1+) 4-(methylsulfanyl)-2-oxobutanoate is unique due to the presence of the 4-(methylsulfanyl)-2-oxobutanoate ligand, which imparts distinct chemical properties and potential applications compared to other lithium salts. Its ability to undergo specific chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
lithium;4-methylsulfanyl-2-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3S.Li/c1-9-3-2-4(6)5(7)8;/h2-3H2,1H3,(H,7,8);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABQLLNCTIWESD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CSCCC(=O)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7LiO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2483218.png)
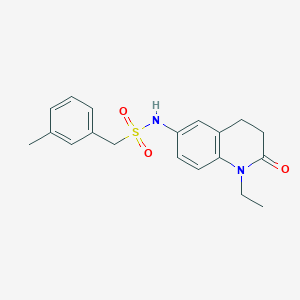
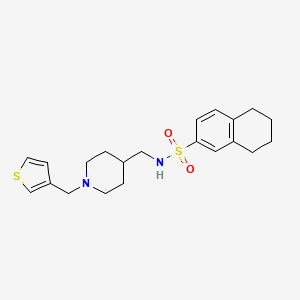
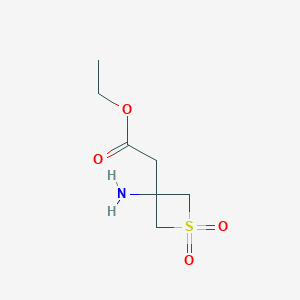
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2483222.png)
![4-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}piperazin-2-one](/img/structure/B2483223.png)
![3-[(Oxan-4-yloxy)methyl]benzonitrile](/img/structure/B2483225.png)
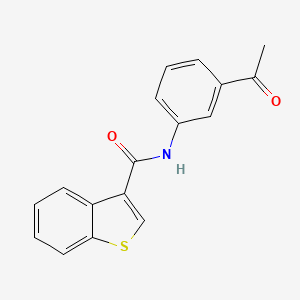
![3-[1-(pyridine-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2483228.png)
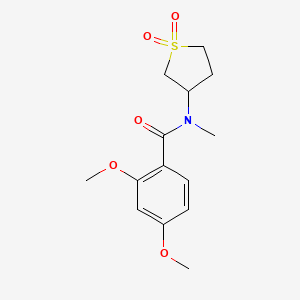
![4-amino-3-(5-chloro-2-methoxyphenyl)-N-[(4-methylphenyl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B2483231.png)
![N-(4-ethoxyphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2483235.png)
